REACTION_CXSMILES
|
[C:1]1([C:7]2[C:12]3[CH:13]=[CH:14][O:15][C:11]=3[C:10](O)=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.O.O=P(Cl)(Cl)[Cl:26]>>[Cl:26][C:10]1[C:11]2[O:15][CH:14]=[CH:13][C:12]=2[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:8][N:9]=1
|
Name
|
|
Quantity
|
0.327 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(C2=C1C=CO2)O
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
with drying tube to 130° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The brown solution was cooled
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted into DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-20% EtOAc/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(C(=NN1)C1=CC=CC=C1)C=CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |